Crisaborole diamer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Crisaborole diamer is a compound derived from crisaborole, a nonsteroidal topical medication primarily used for the treatment of mild to moderate atopic dermatitis (eczema) in adults and children . Crisaborole is a phosphodiesterase 4 inhibitor, which helps reduce inflammation by blocking the release of certain cytokines involved in the inflammatory process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of crisaborole involves the formation of a benzoxaborole ring structure. One common method involves the reaction of 4-cyanophenol with 2,1-benzoxaborole in the presence of a base . The reaction is typically carried out under mild conditions, with the use of solvents such as acetonitrile and water .
Industrial Production Methods
Industrial production of crisaborole follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product . The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Crisaborole undergoes various chemical reactions, including:
Oxidation: Crisaborole can be oxidized under acidic or basic conditions to form different degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions involving crisaborole typically occur at the benzoxaborole ring.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
Crisaborole diamer has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of benzoxaborole derivatives.
Biology: Investigated for its potential anti-inflammatory properties in various biological systems.
Medicine: Primarily used in the treatment of atopic dermatitis and other inflammatory skin conditions.
Industry: Employed in the development of new pharmaceutical formulations and topical treatments.
Wirkmechanismus
Crisaborole diamer exerts its effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme that plays a key role in the inflammatory process . By inhibiting PDE4, crisaborole increases the levels of cyclic adenosine monophosphate (cAMP), which in turn reduces the production of pro-inflammatory cytokines such as tumor necrosis factor alpha and interleukins . This helps to alleviate inflammation and reduce symptoms of atopic dermatitis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Apremilast: Another PDE4 inhibitor used for the treatment of psoriasis.
Tacrolimus: An immunosuppressant used topically for atopic dermatitis.
Pimecrolimus: Similar to tacrolimus, used for inflammatory skin conditions.
Uniqueness
Crisaborole diamer is unique in its specific inhibition of PDE4B, which is particularly effective in reducing inflammation in atopic dermatitis . Unlike other similar compounds, crisaborole has a favorable safety profile and is well-tolerated in long-term use .
Biologische Aktivität
Crisaborole diamer, a phosphodiesterase 4 (PDE4) inhibitor, has garnered attention for its therapeutic potential, particularly in the management of atopic dermatitis. This article explores its biological activity, focusing on its mechanism of action, efficacy, safety profile, and relevant case studies.
Crisaborole functions primarily as a PDE4 inhibitor, which leads to increased levels of cyclic adenosine monophosphate (cAMP) within cells. Elevated cAMP levels inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, resulting in decreased release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNFα) and various interleukins. This mechanism is crucial in treating immune-mediated skin diseases like atopic dermatitis and psoriasis .
Biological Activity Data
Crisaborole has shown varying degrees of inhibition across different PDE isoforms:
PDE Isoform | IC50 (µM) | Inhibition (%) |
---|---|---|
PDE4A | 0.11 - 0.49 | >92% |
PDE4B | 0.182 | Competitive |
PDE7A1 | 0.73 | >50% |
PDE1A3 | 6.12 | <50% |
PDE3A | 6.41 | <50% |
Crisaborole's selectivity for PDE4 over other isoforms is significant, as it exhibits greater potency against PDE4 compared to other phosphodiesterases .
Efficacy in Clinical Studies
Crisaborole was approved for the treatment of mild to moderate atopic dermatitis in patients aged two years and older. Clinical trials have demonstrated that crisaborole ointment significantly improves symptoms associated with atopic dermatitis. The efficacy was assessed using the Investigator's Static Global Assessment (ISGA) and the Atopic Dermatitis Severity Index (ADSI) scores:
- Efficacy Results :
- Improvement in ISGA scores was observed in a majority of patients.
- Reduction in ADSI scores indicated decreased severity of dermatitis symptoms.
The adverse event profile is limited, with low systemic absorption reported, making crisaborole a favorable option compared to traditional topical corticosteroids .
Case Study 1: Efficacy in Pediatric Patients
A study involving pediatric patients with moderate atopic dermatitis showed that after 8 weeks of treatment with crisaborole, approximately 60% of subjects achieved clear or almost clear skin based on ISGA scores. The treatment was well-tolerated with minimal side effects reported.
Case Study 2: Long-term Safety
Long-term safety studies indicated that continuous use of crisaborole over a year did not result in significant adverse effects or skin sensitization reactions. Patients maintained improved skin conditions without systemic complications, affirming its safety profile for chronic use .
Pharmacokinetics and Metabolism
Crisaborole is primarily administered topically, leading to limited systemic exposure. However, when absorbed, it is metabolized predominantly by cytochrome P450 enzymes CYP3A4 and CYP1A1/2 into inactive metabolites. The pharmacokinetic profile suggests rapid metabolism and excretion via urine, minimizing the risk of systemic side effects .
Eigenschaften
CAS-Nummer |
2254541-79-0 |
---|---|
Molekularformel |
C28H20N2O4 |
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
4-[4-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl]-3-(hydroxymethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C28H20N2O4/c29-15-19-1-5-23(6-2-19)33-25-9-11-27(21(13-25)17-31)28-12-10-26(14-22(28)18-32)34-24-7-3-20(16-30)4-8-24/h1-14,31-32H,17-18H2 |
InChI-Schlüssel |
UWNXSZBSYAINRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)C#N)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.